

Physical and chemical properties of Firocoxib-d4

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Compound of Interest

Compound Name: Firocoxib-d4

Cat. No.: B12413866

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An In-depth Technical Guide to the Physical and Chemical Properties of **Firocoxib-d4**

Introduction

Firocoxib-d4 is the deuterated analog of Firocoxib, a potent and selective non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1][2][3] As a stable isotope-labeled compound, **Firocoxib-d4** serves as a critical internal standard for quantitative analysis in mass spectrometry-based bioanalytical studies, such as pharmacokinetic and metabolic profiling.[1] Deuteration, the replacement of hydrogen with its heavy isotope deuterium, provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tool for researchers in drug development and clinical mass spectrometry.[1][4] This guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Firocoxib-d4**, along with relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Firocoxib-d4** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Table 1: Chemical Identification of Firocoxib-d4

Property	Value	Reference
Chemical Name	5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one	[4] [5] [6]
Synonyms	3-[(Cyclopropyl-d4)methoxy]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone, ML 1785713-d4, Previcox-d4, Equioxx-d4	[2] [3]
CAS Number	1325700-11-5	[1] [2] [5] [7]
Unlabeled CAS	189954-96-9	[1] [3] [5]
Molecular Formula	C ₁₇ H ₁₆ D ₄ O ₅ S	[1] [2] [7]
Molecular Weight	340.43 g/mol	[1] [2] [5] [7]
Exact Mass	340.128 Da	[4] [5]
SMILES	<chem>[2H]C1([2H])C(COC2=C(c3ccc(cc3)S(=O)(=O)C)C(C)(C)OC2=O)C1([2H])[2H]</chem>	[5]

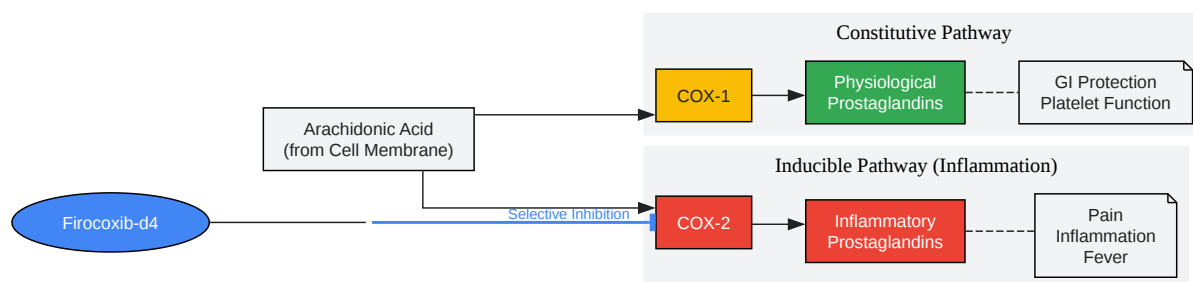
Table 2: Physical and Handling Properties of Firocoxib-d4

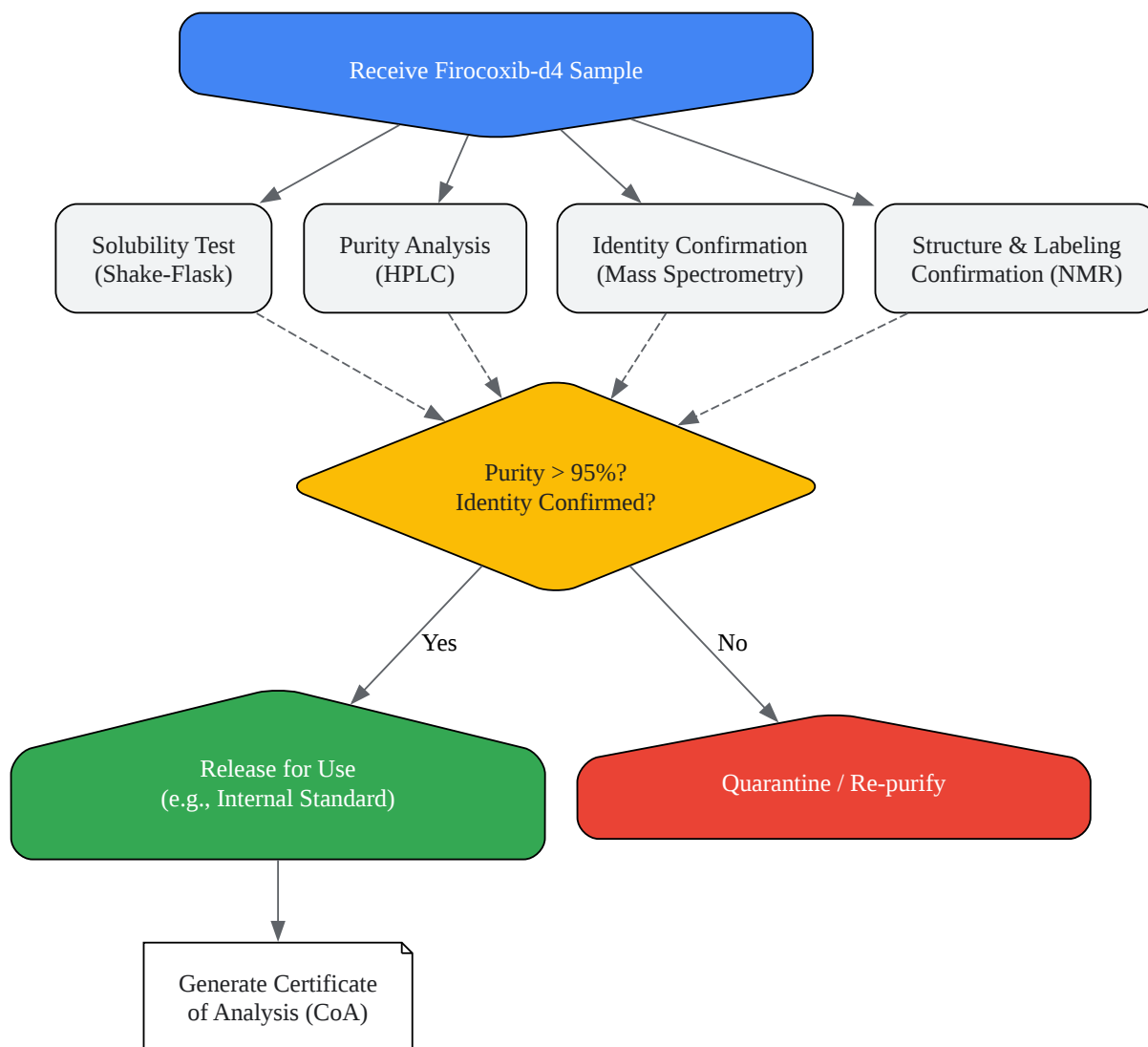
Property	Value	Reference
Appearance	White to off-white solid	[2][3]
Purity	>95% (HPLC)	[3][5]
Melting Point	85-86°C	[3]
Solubility	Slightly soluble in Chloroform and Dichloromethane.[3] Insoluble in water.[8]	
Storage	Long-term storage at -20°C is recommended.[4][5] May be stored at room temperature for short periods.[3]	
Shipping Condition	Shipped at ambient temperature.[4]	

Mechanism of Action: Selective COX-2 Inhibition

Firocoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2][9] Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that leads to the production of prostaglandins. COX-1 is constitutively expressed and plays a role in physiological functions like gastrointestinal protection and platelet aggregation.[10] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[11]

Firocoxib is significantly more selective for COX-2 over COX-1, with reported IC₅₀ values of 0.13 µM for COX-2 and 7.5 µM for COX-1, making it approximately 58-fold more selective.[1][4] This selectivity is believed to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]





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